Predicted pKa Comparison: 2-Chloro vs. 4-Chloro Regioisomer
The predicted pKa of the primary amine group shows a measurable difference between the ortho- and para-chloro regioisomers. 3-(2-Chlorophenyl)propan-1-amine exhibits a predicted pKa of 10.12, whereas its 4-chloro counterpart has a predicted pKa of 10.19 . This indicates the ortho-chloro derivative is a slightly weaker base, a factor that can be critical for controlling protonation state and reactivity in pH-sensitive synthetic steps.
| Evidence Dimension | pKa (predicted) |
|---|---|
| Target Compound Data | 10.12 ± 0.10 |
| Comparator Or Baseline | 3-(4-Chlorophenyl)propan-1-amine, predicted pKa 10.19 ± 0.10 |
| Quantified Difference | ΔpKa = -0.07 |
| Conditions | Predicted values using standard cheminformatics algorithms. Experimental pKa measurements may differ. |
Why This Matters
For procurement where amine basicity dictates the efficiency of salt formation, extraction protocols, or nucleophilic reactivity, this difference, though small, confirms the regioisomers are not functionally identical.
